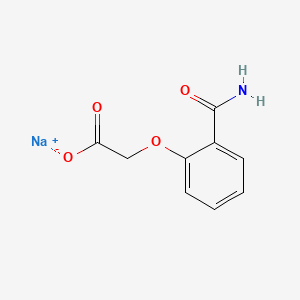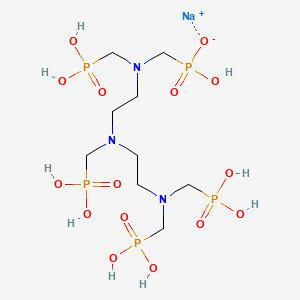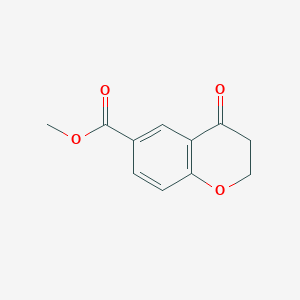
Methyl 4-oxochromane-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 4-oxochromane-6-carboxylate” can be achieved from Methanol and 4-Oxo-chroMan-carbonsaeure-(6) .Molecular Structure Analysis
The molecular formula of “Methyl 4-oxochromane-6-carboxylate” is C11H10O4 . The molecular weight is 206.2 .Physical And Chemical Properties Analysis
“Methyl 4-oxochromane-6-carboxylate” is a solid at room temperature . The InChI code for this compound is 1S/C11H10O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6H,4-5H2,1H3 .Scientific Research Applications
Synthesis and Functionalization
Methyl 4-oxochromane-6-carboxylate serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular structures. For example, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields. This process underscores the compound's utility in synthesizing highly functionalized tetrahydropyridines, which are of significant interest due to their pharmacological properties (Zhu et al., 2003).
Catalytic Applications
The compound also finds applications in catalytic processes, such as the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This methodology represents a significant advancement in the field of C-H activation, enabling the functionalization of benzoic acids and aliphatic acids via a C-H activation/C-C coupling sequence. Such transformations are pivotal in the synthesis of complex organic compounds (Giri et al., 2007).
Antimicrobial and Antioxidant Activities
Research into the compound's derivatives has demonstrated promising antimicrobial and antioxidant activities. For instance, novel chromone-pyrimidine coupled derivatives synthesized using environmentally friendly methods have shown potent antibacterial and antifungal properties. These derivatives have been evaluated in vitro for their antimicrobial activity, highlighting the compound's potential as a scaffold for developing new antimicrobial agents (Tiwari et al., 2018). Additionally, selected 4-methylcoumarins, synthesized and tested for their radical-scavenging ability, showed activity comparable to known antioxidants, further indicating the utility of methyl 4-oxochromane-6-carboxylate derivatives in creating effective antioxidant compounds (Ćavar et al., 2009).
Safety and Hazards
“Methyl 4-oxochromane-6-carboxylate” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
methyl 4-oxo-2,3-dihydrochromene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJGGWLNOHXSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634680 | |
| Record name | Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41118-19-8 | |
| Record name | Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
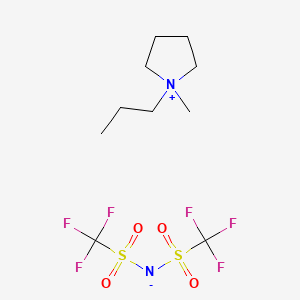
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
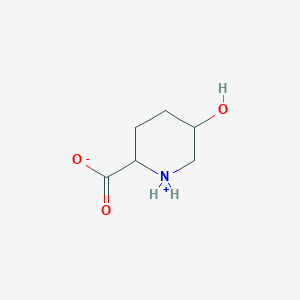
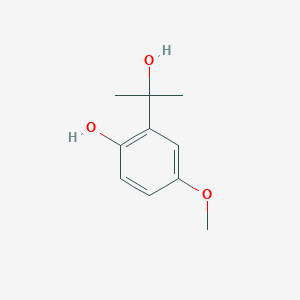
![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)
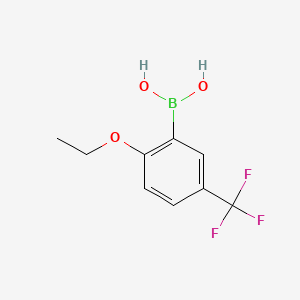
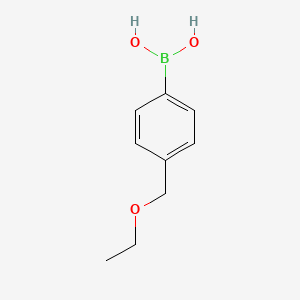

![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)
